molecular formula C9H11ClN2O B1453787 5-Chloro-2-(pyrrolidin-3-yloxy)pyridine CAS No. 462114-38-1

5-Chloro-2-(pyrrolidin-3-yloxy)pyridine

Cat. No. B1453787
CAS RN: 462114-38-1
M. Wt: 198.65 g/mol
InChI Key: XIAKIURVSAVKQS-UHFFFAOYSA-N
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Description

5-Chloro-2-(pyrrolidin-3-yloxy)pyridine is a chemical compound with the CAS Number: 462114-38-1 . It has a molecular weight of 198.65 and is solid in its physical form . The IUPAC name for this compound is 5-chloro-2-(3-pyrrolidinyloxy)pyridine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11ClN2O/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8/h1-2,5,8,11H,3-4,6H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 198.65 .

Scientific Research Applications

Synthesis and Application in Organic Chemistry

5-Chloro-2-(pyrrolidin-3-yloxy)pyridine and related compounds are significant in organic chemistry, particularly in the synthesis of various chemical structures. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones is notable for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003). Additionally, the formation of polymers with semiconductive properties through poly-self-condensation of pyrrolidine derivatives, including 5-chloro-2-imino-1-pyrroline, has been described (Wöhrle, 1972).

Crystallography and Molecular Structure Analysis

The molecular structure of compounds related to this compound, such as 5 (l menthyloxy) 3 chloro 4 pyrrolidinyl 2(5H) furanone, has been explored using X-ray diffraction techniques, providing insights into their crystal and molecular structure (Geng Zhe & Chen Qing, 1999).

Radiosynthesis for Medical Imaging

In medical research, derivatives of this compound have been used in the synthesis of ligands for positron emission tomography (PET) imaging. These compounds exhibit high affinity for nicotinic acetylcholine receptors, making them useful in neuroscience and pharmacological studies (Brown et al., 2001).

properties

IUPAC Name

5-chloro-2-pyrrolidin-3-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8/h1-2,5,8,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAKIURVSAVKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 5-chloro-2-pyridinol (323.9 mg; 2.5 mmol), tert-butyl 3-hydroxy-1-pyrrolidinecarboxylate (468.0 mg, 2.5 mmol) and triphenylphosphine polymer bound (1 g, 3 mmol) in THF/CH2Cl2 (1:1, 5 ml) slowly was added diethyl azodicarboxylate (435.5 mg 2.5 mmol). The solution was slowly stirred overnight Resin was then removed by filtration and washed with THF. The combined filtrates were evaporated to dryness. The resulting residue was purified by RP-HPLC (10-40% CH3CN). The pure material was treated with 95% TFA/5% H2O, 30 min. The TFA phase was then evaporated to give the desired product as a solid.
Quantity
323.9 mg
Type
reactant
Reaction Step One
Quantity
468 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
435.5 mg
Type
reactant
Reaction Step Four
Name
THF CH2Cl2
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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